Cas no 861011-95-2 (3-(4-methyl-1,3-oxazol-2-yl)aniline)

3-(4-Methyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety linked to a 4-methyloxazole ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxazole ring enhances stability and influences electronic properties, while the aniline group offers versatile functionalization potential. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions, acylation, and other transformations. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. High purity grades are available to meet stringent research and industrial requirements.
3-(4-methyl-1,3-oxazol-2-yl)aniline structure
861011-95-2 structure
Product Name:3-(4-methyl-1,3-oxazol-2-yl)aniline
CAS No:861011-95-2
MF:C10H10N2O
MW:174.199202060699
CID:4661496
PubChem ID:64387553
Update Time:2025-05-19

3-(4-methyl-1,3-oxazol-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methyl-1,3-oxazol-2-yl)aniline
    • Benzenamine, 3-(4-methyl-2-oxazolyl)-
    • Inchi: 1S/C10H10N2O/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
    • InChI Key: LSVNEULSHINZKC-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=CC(C2=NC(C)=CO2)=C1

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3-(4-methyl-1,3-oxazol-2-yl)aniline Related Literature

Additional information on 3-(4-methyl-1,3-oxazol-2-yl)aniline

Professional Introduction to 3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS No. 861011-95-2)

3-(4-methyl-1,3-oxazol-2-yl)aniline, a compound with the chemical formula C10H11N3O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxazole derivatives and aniline-based structures, making it a versatile intermediate in the development of various pharmacologically active agents. The unique structural features of 3-(4-methyl-1,3-oxazol-2-yl)aniline contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting neurological and inflammatory disorders.

The chemical structure of 3-(4-methyl-1,3-oxazol-2-yl)aniline consists of an aniline moiety linked to a 4-methyl-substituted oxazole ring. This configuration imparts specific electronic and steric properties that are crucial for its biological activity. The presence of the oxazole ring enhances the compound's ability to interact with biological targets, while the methyl group at the 4-position influences its metabolic stability and pharmacokinetic profile.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the oxazole scaffold exhibit significant potential in modulating various enzymatic pathways and receptor interactions. For instance, research has shown that oxazole derivatives can act as inhibitors of enzymes involved in inflammation and oxidative stress, making them promising candidates for treating chronic inflammatory diseases and neurodegenerative conditions.

3-(4-methyl-1,3-oxazol-2-yl)aniline has been investigated for its potential role in developing novel antipsychotic and antidepressant drugs. The aniline moiety is known to be a key structural feature in many central nervous system (CNS) active compounds, while the oxazole ring provides additional binding affinity to specific neurotransmitter receptors. Preliminary studies suggest that this compound may interact with serotonin receptors, which are implicated in mood regulation and cognitive function.

The synthesis of 3-(4-methyl-1,3-oxazol-2-yl)aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing the environmental impact of production processes.

The pharmacological evaluation of 3-(4-methyl-1,3-oxazol-2-yl)aniline has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it may have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(4-methyl-1,3-oxazol-2-yl)aniline has shown promise in preclinical models of neurodegenerative diseases. Research indicates that it may protect against neuronal damage by inhibiting oxidative stress and promoting mitochondrial function. These effects are particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in disease progression.

The development of novel drug candidates often involves structural modifications to optimize pharmacokinetic properties. In the case of 3-(4-methyl-1,3-oxazol-2-yl)aniline, further research is focused on enhancing its solubility and bioavailability while maintaining or improving its biological activity. Computational modeling techniques are being employed to predict how different structural modifications will affect the compound's interaction with biological targets.

The regulatory landscape for pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use. The synthesis and characterization of intermediates like 3-(4-methyl-1,3-oxazol-2-yilaniline) must adhere to stringent quality control measures throughout the development process. This includes thorough analytical characterization using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The future prospects for 3-(4-methyl-l,lOxazol-z-yilanilinε) are promising as ongoing research continues to uncover new applications for oxazole derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials. This collaborative approach is essential for bringing innovative therapeutic agents to market efficiently.

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